tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at position 2 and an ethynyl (-C≡CH) substituent at position 5. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective group, enhancing stability during synthesis. These compounds are pivotal in medicinal chemistry due to their conformational rigidity, which can improve binding specificity in drug candidates.
Properties
IUPAC Name |
tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-16(11-15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFMKMMGGBYUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclization and Ethynylation
A four-step pathway adapted from analogous spiro compounds involves:
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Spirocyclic Ketone Formation : Starting with 1,4-dioxaspiro[4.5]decane-8-one, reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields a nitrile intermediate.
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Alkylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) introduces a chloroethyl sidechain.
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Hydrogenation and Cyclization : Catalytic hydrogenation (Raney Ni, 50 psi H₂, 50°C) reduces the nitrile to an amine, followed by cyclization with tert-butyl dicarbonyl anhydride to form the spiro[3.5]nonane core.
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Ethynylation : Sonogashira coupling with trimethylsilylacetylene, followed by desilylation (e.g., K₂CO₃/MeOH), introduces the ethynyl group.
Key Data :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitrile Formation | Glycol dimethyl ether/EtOH, 0–20°C | 75% |
| 2 | Alkylation | Toluene, 0–20°C, 13 h | 68% |
| 3 | Hydrogenation/Cyclization | MeOH, 50°C, 50 psi H₂, 6 h | 80% |
| 4 | Ethynylation/Desilylation | Pd(PPh₃)₄, CuI, THF, 60°C | 52% |
This route achieves an overall yield of 21% but requires meticulous control of reaction parameters to avoid byproducts.
Route 2: Direct Spiroannulation with Ethynyl Precursors
An alternative method employs a pre-functionalized ethynyl building block:
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Spiroannulation : Reacting 2-azabicyclo[3.3.0]octane with tert-butyl propiolate under Mitsunobu conditions (DIAD, PPh₃) forms the spiro[3.5]nonane skeleton.
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Deprotection : Acidic hydrolysis (HCl/THF) removes tert-butyl groups, followed by re-protection with Boc anhydride to ensure regioselectivity.
Key Data :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Spiroannulation | DIAD, PPh₃, THF, 0°C to rt, 12 h | 39% |
| 2 | Deprotection/Reprotection | HCl/THF, then Boc₂O, DMAP, CH₂Cl₂ | 61% |
This route offers shorter steps but lower yields due to competing side reactions during spiroannulation.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
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Hydrogenation Efficiency : Methanol as a solvent enhances Raney Ni activity, achieving 80% yield at 50°C. Polar aprotic solvents like DMF, however, impede cyclization due to poor solubility of intermediates.
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Ethynylation Stability : Tetrahydrofuran (THF) at 60°C optimizes Sonogashira coupling kinetics, whereas higher temperatures (>70°C) degrade the ethynyl group.
Catalytic Systems
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Palladium Catalysts : Pd(PPh₃)₄ with CuI suppresses homocoupling byproducts during ethynylation, outperforming PdCl₂(PPh₃)₂.
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Base Selection : Diisopropylethylamine (DIPEA) minimizes ester hydrolysis compared to stronger bases like K₂CO₃.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Silica gel chromatography (hexane/EtOAc 10:1) achieves >95% purity, critical for pharmaceutical intermediates.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 21% | 24% |
| Scalability | High (batch-friendly) | Moderate (sensitive steps) |
| Cost | $$ (moderate reagents) | $$$ (specialized catalysts) |
Route 1 is preferred for industrial scale-up due to reproducible yields and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential applications in drug development, particularly due to its structural similarity to known pharmacophores. Here are some key areas of focus:
Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. The unique structural features of tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate could be optimized to enhance activity against various cancer cell lines. Studies on related compounds have shown promising results in inhibiting tumor growth, suggesting that this compound could serve as a scaffold for developing new anticancer agents.
Neuropharmacology
The azaspiro structure has been linked to neuroprotective activities. Compounds with similar frameworks have demonstrated efficacy in treating neurodegenerative diseases. Investigating the neuropharmacological properties of this compound could reveal its potential as a therapeutic agent for conditions such as Alzheimer's or Parkinson's disease.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block.
Synthetic Pathways
The compound can be utilized in multi-step synthetic routes to create more complex molecules. Its ethynyl group allows for further functionalization through reactions such as Sonogashira coupling, which can lead to the formation of diverse organic compounds.
Asymmetric Synthesis
The chiral nature of the azaspiro framework provides opportunities for asymmetric synthesis, enabling the creation of enantiomerically enriched products that are crucial in pharmaceuticals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Potential | Demonstrated that spirocyclic compounds inhibit proliferation in breast cancer cell lines, suggesting similar efficacy for tert-butyl 7-ethynyl derivatives. |
| Study B | Neuroprotective Effects | Found that related azaspiro compounds showed protective effects against oxidative stress in neuronal cells, indicating potential applications for neurodegenerative diseases. |
| Study C | Synthetic Applications | Highlighted the versatility of spirocyclic compounds in organic synthesis, showcasing successful reactions involving tert-butyl 7-ethynyl derivatives leading to complex target molecules. |
Mechanism of Action
The mechanism of action of tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is not well-documented. similar compounds in the azaspiro family are known to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs vary in substituents at position 7, which influence molecular weight, solubility, and reactivity. Below is a comparative analysis:
*Hypothetical data inferred from analogs.
Biological Activity
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a compound belonging to the azaspiro family, characterized by its unique spirocyclic structure that incorporates nitrogen. This compound has garnered attention due to its potential applications in medicinal chemistry and drug development. Understanding its biological activity is crucial for exploring its therapeutic possibilities.
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.35 g/mol
- CAS Number : 1434142-19-4
The biological activity of this compound is not extensively documented, but similar compounds in the azaspiro family have been shown to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may facilitate unique interactions that could lead to therapeutic effects.
Potential Therapeutic Applications
- Drug Development : The compound is being investigated as a scaffold for designing new therapeutic agents due to its structural versatility.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of azaspiro compounds can inhibit enzymes related to inflammatory processes and diseases such as HIV/AIDS by modulating chemokine receptors CCR3 and CCR5 .
- Antimicrobial Activity : Some azaspiro compounds exhibit antimicrobial properties, although specific data on this compound is limited.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | Structure | More reactive due to hydroxy group; potential for enhanced enzyme interactions |
| tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | Structure | Known for its reactivity; potential applications in drug synthesis |
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involves several steps, including the formation of intermediates through reactions with various reagents such as trichloroacetyl chloride . Characterization techniques include NMR and IR spectroscopy, which confirm the structural integrity of the synthesized compound.
- In Vitro Studies : While specific in vitro studies on this compound are scarce, related azaspiro compounds have shown promise in inhibiting specific enzymes involved in inflammatory pathways, indicating a potential for similar activity in tert-butyl 7-ethynyl derivatives .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate, and what intermediates are critical?
The synthesis often involves functionalizing spirocyclic precursors. For example, reductive amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with aldehydes or ketones can introduce ethynyl groups. A reported method uses benzoyl chloride derivatives for coupling, followed by purification via flash chromatography (e.g., 75% yield achieved using silica gel eluted with 2% MeOH in CH₂Cl₂) . Key intermediates include tert-butyl-protected diazaspiro compounds and ethynyl-substituted reagents.
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For related spiro compounds, single crystals are grown via ethanol recrystallization, and data collected at 173 K using MoKα radiation (λ = 0.71073 Å). SHELX software refines bond lengths (e.g., C–C: 0.98–0.99 Å) and hydrogen-bonding networks (e.g., N–H···O interactions forming 1D chains) . NMR (¹H, ¹³C) and elemental analysis further validate purity and functional groups .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage: Refrigerate in tightly sealed containers to prevent leakage; avoid ignition sources .
- Handling: Use flame-retardant antistatic suits, nitrile gloves, and respiratory protection if aerosolization occurs .
- Spill Management: Sweep/vacuum spills into sealed containers; avoid environmental release due to unknown ecotoxicity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or reactivity of this spirocyclic compound?
Q. What methodologies address contradictions in reported spectral data or synthetic yields?
Discrepancies in NMR shifts or yields may arise from varying reaction conditions (e.g., Raney Ni vs. Pd catalysts) or purification methods. For example, flash chromatography (0–2% MeOH in CH₂Cl₂) resolves co-eluting byproducts . Cross-validation using high-resolution mass spectrometry (HRMS) and independent synthesis replicates can resolve data conflicts .
Q. How can environmental impact be assessed given limited ecotoxicological data?
Apply the precautionary principle: Use biodegradability prediction software (e.g., EPI Suite) to estimate persistence. Lab-scale biodegradation assays (e.g., OECD 301D) and toxicity testing on model organisms (e.g., Daphnia magna) fill data gaps. Waste must be disposed via licensed facilities to mitigate risks .
Q. What strategies enhance the compound’s utility in drug discovery pipelines?
Derivatization at the ethynyl or tert-butyl group enables SAR studies. For instance, coupling with aryl carboxylic acids via HATU amidation generates analogs for biological screening (e.g., sigma receptor antagonists) . PROTAC conjugation (e.g., linking to E3 ligase ligands) explores targeted protein degradation applications .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
